2-Methoxy-d3-pyrazine
Overview
Description
2-Methoxy-d3-pyrazine is a deuterated derivative of 2-methoxypyrazine, a compound belonging to the class of methoxypyrazines. Methoxypyrazines are known for their distinctive odor properties, often described as earthy, green, or vegetal. These compounds are found naturally in various plants and are also used as flavoring agents in the food and beverage industry .
Mechanism of Action
Target of Action
2-Methoxy-d3-pyrazine, also known as 2-Methoxypyrazine-d3, is a pyrazine derivative . Pyrazines are important class of pharmacophores due to their versatility in pharmacological activity . .
Mode of Action
Pyrazine derivatives are known to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic and anti-inflammatory . .
Biochemical Pathways
Pyrazines, including this compound, are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . One proposed biosynthetic pathway for 2-methoxy-3-alkyl pyrazine proceeds via a cyclic dipeptide (dioxopiperazine) followed by O-methylation and finally elimination of water . .
Result of Action
As a pyrazine derivative, it may share some of the pharmacological effects associated with this class of compounds, such as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic and anti-inflammatory effects . .
Biochemical Analysis
Biochemical Properties
2-Methoxy-d3-pyrazine plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Agrobacterium radiobacter, which degrades pyrazine, has been used to hydroxylate 2-methyl-, 2-ethyl- and 2,3-dimethylpyrazine
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Pyrazines are known to be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation
Dosage Effects in Animal Models
It is known that pyrazine derivatives possess numerous noteworthy pharmacological effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-d3-pyrazine typically involves the deuteration of 2-methoxypyrazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 2-methoxypyrazine can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the deuteration .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may also include purification steps such as distillation or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-d3-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-d3-pyrazine has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways involving pyrazine derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the flavor and fragrance industry to enhance or modify the aroma profiles of products
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrazine: The non-deuterated analog with similar odor properties.
3-Isobutyl-2-methoxypyrazine: Known for its strong green bell pepper aroma.
3-Isopropyl-2-methoxypyrazine: Exhibits a similar odor profile but with slight variations in intensity
Uniqueness
2-Methoxy-d3-pyrazine is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for detailed studies using NMR spectroscopy and mass spectrometry, offering insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated compounds .
Properties
IUPAC Name |
2-(trideuteriomethoxy)pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSXRWSOSLGSTN-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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